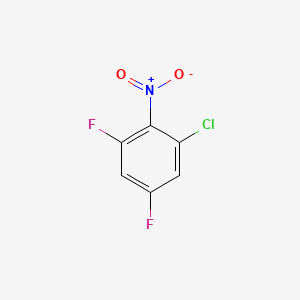

1-Chloro-3,5-difluoro-2-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYQVPGRHISKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190057 | |

| Record name | 1-Chloro-3,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-55-5 | |

| Record name | 1-Chloro-3,5-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-difluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,5-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fluorination of Trichloronitrobenzene Precursors

A widely adopted method involves the selective replacement of chlorine atoms with fluorine in 1,3,5-trichloro-2-nitrobenzene. This approach leverages the electron-withdrawing nitro group to activate the ring for nucleophilic substitution.

Reaction Conditions :

-

Substrate : 1,3,5-trichloro-2-nitrobenzene

-

Fluorinating Agent : Anhydrous potassium fluoride (KF)

-

Catalyst : Tetraalkyl ammonium chloride (e.g., Aliquat 336)

-

Solvent : Dimethyl sulfoxide (DMSO) or toluene

-

Temperature : 100–120°C

-

Time : 4–8 hours

In a representative procedure, 1,3,5-trichloro-2-nitrobenzene reacts with KF in DMSO under phase-transfer conditions, yielding 1-chloro-3,5-difluoro-2-nitrobenzene with 70–78% purity and isolated yields of 65–72% . The phase-transfer catalyst facilitates fluoride ion transfer into the organic phase, enabling sequential displacement of chlorines at positions 3 and 5.

Challenges :

-

Competing side reactions may occur if excess KF or prolonged heating is used.

-

Residual chloride impurities require rigorous purification via steam distillation or column chromatography.

Sequential Nitration and Halogenation

Nitration of 1,3,5-Trichlorobenzene

This two-step strategy begins with nitrating 1,3,5-trichlorobenzene to introduce the nitro group, followed by fluorination.

Step 1: Nitration

-

Nitrating Agent : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

-

Temperature : 50–80°C

-

Product : 1,3,5-trichloro-2-nitrobenzene (yield: 85–90% )

The nitro group directs subsequent fluorination to the meta positions (3 and 5) due to its electron-withdrawing effect.

Step 2: Fluorination

Identical to Section 1.1, this step replaces chlorines at positions 3 and 5. The overall yield for the two-step process ranges from 55–60% .

Advantages :

-

High regioselectivity in nitration due to the symmetric trichlorobenzene structure.

-

Scalable for industrial production.

Catalytic Chlorination of Difluoronitrobenzene

Iodine-Catalyzed Chlorination

An alternative route starts with 3,5-difluoro-2-nitrobenzene, introducing chlorine at position 1 via electrophilic substitution.

Reaction Conditions :

-

Substrate : 3,5-difluoro-2-nitrobenzene

-

Chlorinating Agent : Cl₂ gas

-

Catalyst : Iodine (I₂)

-

Solvent : Polar aprotic solvent (e.g., DMF)

-

Temperature : 120–160°C

-

Time : 6–10 hours

The iodine catalyst enhances electrophilic chlorination at the para position relative to the nitro group, achieving yields of 75–80% .

Optimization Insights :

-

I₂ Loading : A weight ratio of 0.02–0.07:1 (I₂:substrate) minimizes side products.

-

Solvent Choice : DMF improves solubility and reaction homogeneity compared to sulfolane or DMSO.

Comparative Analysis of Methods

| Parameter | Halogen Exchange | Sequential Nitration | Catalytic Chlorination |

|---|---|---|---|

| Starting Material | Trichloronitrobenzene | Trichlorobenzene | Difluoronitrobenzene |

| Steps | 1 | 2 | 1 |

| Yield | 65–72% | 55–60% | 75–80% |

| Purity | 70–78% | 85–90% (post-nitration) | 90–95% |

| Cost | Moderate | Low | High |

| Scalability | Industrial | Industrial | Lab-scale |

Key Observations :

-

The halogen exchange method (Section 1) balances cost and yield but requires stringent purification.

-

Catalytic chlorination (Section 3) offers superior yields but depends on scarce difluoronitrobenzene precursors.

Mechanistic Considerations

Role of Electron-Withdrawing Groups

The nitro group at position 2 deactivates the benzene ring, directing incoming electrophiles (Cl⁺) or nucleophiles (F⁻) to meta and para positions. In fluorination reactions, the nitro group stabilizes the Meisenheimer intermediate, facilitating chloride displacement.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as 1-amino-3,5-difluoro-2-nitrobenzene.

Reduction: Formation of 1-chloro-3,5-difluoro-2-aminobenzene.

Oxidation: Formation of various oxidized products depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique electronic properties due to the presence of chlorine and fluorine atoms make it suitable for:

- Synthesis of Pharmaceuticals : It is used as an intermediate in the production of various pharmaceutical compounds, particularly those targeting specific biological pathways.

Agrochemicals

1-Chloro-3,5-difluoro-2-nitrobenzene is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its stability and reactivity allow for the development of effective agricultural products.

Biological Studies

In biological research, this compound is employed as a probe to study enzyme interactions and mechanisms. The nitro group can be reduced to an amine, allowing for further functionalization and investigation into biological pathways.

Materials Science

The compound is also investigated for its potential applications in materials science, particularly in the development of specialty polymers and coatings that require specific chemical properties.

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound as an intermediate in synthesizing a novel class of anti-cancer agents. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth.

Case Study 2: Pesticide Synthesis

Research highlighted its role in synthesizing a new pesticide with improved efficacy against resistant insect populations. The incorporation of this compound into the pesticide formulation led to enhanced performance compared to existing products.

Wirkmechanismus

The mechanism of action of 1-chloro-3,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The chlorine and fluorine atoms can influence the compound’s overall electronic properties, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares 1-Chloro-3,5-difluoro-2-nitrobenzene with key structural analogs:

Key Observations :

- Substituent Effects : The nitro group’s position (ortho/meta/para to halogens) dictates electronic effects. For example, in this compound, the nitro group at position 2 withdraws electron density, making the ring less reactive toward electrophilic substitution compared to analogs with nitro at position 1 (e.g., 3-Chloro-4,5-difluoronitrobenzene) .

- Physical States : Compounds with multiple halogens (Cl, F) and nitro groups tend to crystallize due to increased molecular symmetry and dipole interactions .

Reactivity and Stability

- Hydrolytic Stability : The presence of fluorine (stronger C-F bond) enhances resistance to hydrolysis compared to 1-Chloro-3-nitrobenzene, which lacks fluorine substituents .

- Synthetic Utility : Fluorine and nitro groups direct further substitution reactions. For instance, this compound may undergo nucleophilic aromatic substitution at positions activated by electron-withdrawing effects, whereas methoxy-substituted analogs (e.g., 1,5-Dichloro-3-Methoxy-2-nitrobenzene) exhibit altered regioselectivity due to the electron-donating methoxy group .

Biologische Aktivität

1-Chloro-3,5-difluoro-2-nitrobenzene (CAS Number: 119012) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO2), a chlorine atom (-Cl), and two fluorine atoms (-F) attached to a benzene ring. The unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Substitution : The nitro group enhances the electrophilic character of the compound, facilitating reactions with nucleophiles such as amino acids and proteins.

- Reduction : The nitro group can be reduced to an amino group, potentially increasing the compound's reactivity with biological targets.

- Oxidation : The presence of fluorine atoms may influence metabolic pathways through oxidation reactions, leading to various biochemical transformations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Pseudomonas aeruginosa | < 20 µg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways necessary for bacterial growth.

Anticancer Properties

Preliminary studies have shown promising anticancer activity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 12.41 | Induction of apoptosis |

| A549 (Lung cancer) | 15.67 | Cell cycle arrest |

| HCT-116 (Colon cancer) | 9.71 | Inhibition of topoisomerase enzymes |

The compound has been observed to induce cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest confirmed through flow cytometry analyses .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Comparative studies showed that its efficacy was superior to many commonly used antibiotics.

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects on various cancer cell lines. Results indicated that the compound induced cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analyses. The study highlighted that the compound could serve as a lead for developing new anticancer agents .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects:

- Acute Toxicity : The LD50 values for acute toxicity in rats have been reported at approximately 560 mg/kg body weight. Signs of intoxication included reduced activity and gastrointestinal distress .

- Mutagenicity : Limited studies indicated weak mutagenic activity in bacterial test systems but not in mammalian cells, suggesting a need for further investigation into its genotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.